5-bromo-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Description
5-bromo-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound characterized by its spiro structure, which involves a unique arrangement where two rings are connected through a single atom
Properties
IUPAC Name |
5'-bromospiro[1,3-dihydroquinazoline-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-8-5-6-12-10(7-8)15(14(21)17-12)18-11-4-2-1-3-9(11)13(20)19-15/h1-7,18H,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHUWLSODSAVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3(N2)C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the quinazoline ring. The bromination step is usually performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Formation of Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Quinazoline Ring Formation: This step often involves cyclization reactions using appropriate reagents such as formamide or orthoesters.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the quinazoline ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a wide range of functionalized spiro compounds.
Scientific Research Applications
5-bromo-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive bromine atom and spiro structure.
Biology: Studied for its potential as a bioactive molecule, particularly in the inhibition of certain enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 5-bromo-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione exerts its effects is often related to its ability to interact with biological macromolecules. This interaction can involve:
Molecular Targets: Enzymes, receptors, or DNA, where the compound can act as an inhibitor or modulator.
Pathways Involved: The compound may interfere with specific biochemical pathways, such as those involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1’H-spiro[indole-3,2’-pyrimidine]-2,4’(1H,3’H)-dione
- 5-bromo-1’H-spiro[indole-3,2’-benzimidazole]-2,4’(1H,3’H)-dione
Uniqueness
5-bromo-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its specific spiro structure and the presence of both indole and quinazoline rings. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Q & A
Q. What are the standard synthetic protocols for preparing 5-bromo-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione and its derivatives?
The synthesis typically involves multi-step reactions starting from indole or quinazoline precursors. A general procedure includes:
- Cyclocondensation : Reacting substituted indole derivatives with quinazoline precursors under reflux conditions.
- Functionalization : Introducing bromine at the 5-position via electrophilic substitution or using brominated starting materials.
- Purification : Crystallization or column chromatography to isolate the product. For example, spiro[indoline-3,2'-quinazoline] derivatives are synthesized using 2-aminobenzonitrile substrates under Lewis acid catalysis or via nitro-reduction/double lactamization . Key reagents include K₂CO₃ for alkylation steps and ionic liquids as solvents .
Q. How is the compound characterized using spectroscopic methods?
A combination of techniques ensures structural validation:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .
- NMR Analysis : ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and spiro-junction carbons (δ 70–80 ppm in ¹³C NMR). For example, 5-bromo derivatives show deshielded protons due to the bromine substituent .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 446 for benzyl-substituted analogs) confirm molecular weight .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers address low solubility issues during characterization?
Low solubility in common deuterated solvents (e.g., CDCl₃) complicates NMR analysis. Strategies include:
- Solvent Screening : Testing polar aprotic solvents like DMSO-d₆ or DMF-d₇ .
- Derivatization : Introducing solubilizing groups (e.g., methyl or benzyl) at non-critical positions .
- Alternative Techniques : Using solid-state NMR or X-ray crystallography when solution-state NMR fails .
Q. What strategies optimize antibacterial activity through structural modifications?
Antibacterial efficacy correlates with substituent effects:
- Electron-Withdrawing Groups : Bromine at the 5-position enhances activity by increasing electrophilicity .
- N-Substitutions : Benzyl or ethyl groups at the indole nitrogen improve membrane penetration (e.g., compound 4d in showed enhanced activity) .
- Quinazoline Modifications : Introducing chloro or nitro groups at the quinazoline ring alters target specificity .
- Bioactivity Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli guide optimization .
Q. How do substituent electronic effects influence synthesis yields?
Electron-donating groups (e.g., methyl) reduce yields due to steric hindrance, while electron-withdrawing groups (e.g., bromine, nitro) stabilize intermediates. For example:
- 4-Methyl Substrates : Yield 70% due to steric effects .
- 5-Bromo Substrates : Yield 88% under DEA-catalyzed conditions .
- Nitro Groups : Lower yields (e.g., 62% for 7-chloro derivatives) due to competing side reactions .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in NMR or MS data arise from:
- Tautomerism : Spiro compounds may exhibit keto-enol tautomerism, shifting carbonyl signals .
- Dynamic Stereochemistry : Spiro junctions can adopt multiple conformations, broadening NMR peaks .
- Impurity Interference : Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to isolate signals .
Methodological Recommendations
- Synthetic Optimization : Screen ionic liquids (e.g., [bmim]PF₆) to enhance reaction efficiency .
- Biological Testing : Pair MIC assays with molecular docking to predict target binding (e.g., penicillin-binding proteins) .
- Data Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
